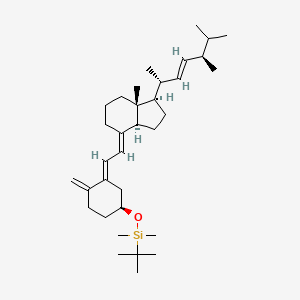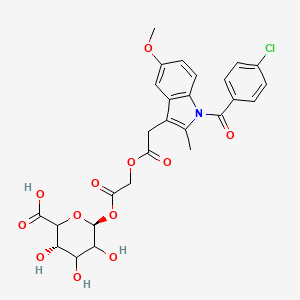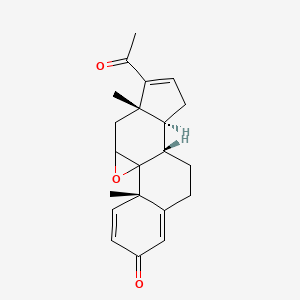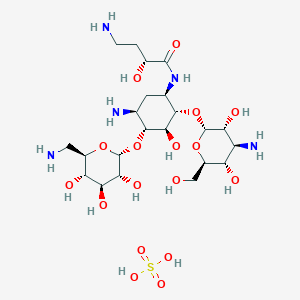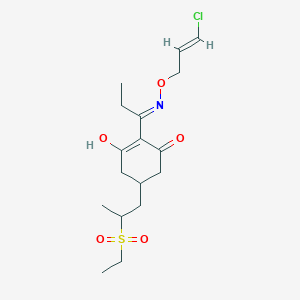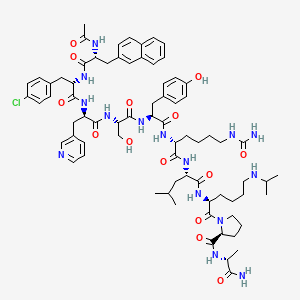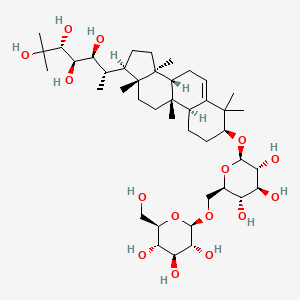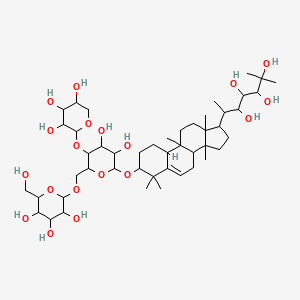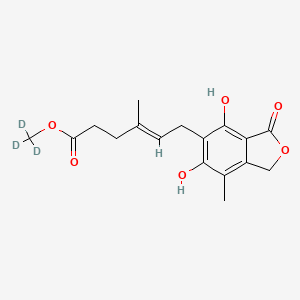
O-Desmethyl Mycophenolic Acid Methyl Ester-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycophenolic Acid (MPA) is an immunosuppressive agent primarily used in organ transplantation. It's known for its selective inhibition of inosine monophosphate dehydrogenase, crucial in lymphocyte proliferation. While the specific derivative "O-Desmethyl Mycophenolic Acid Methyl Ester-d3" is not mentioned, MPA derivatives share core pharmacodynamic and pharmacokinetic properties beneficial in clinical settings, particularly in renal transplantation (Fulton & Markham, 1996).
Synthesis Analysis
The synthesis of MPA derivatives involves esterification of mycophenolic acid. Although specific synthesis routes for "O-Desmethyl Mycophenolic Acid Methyl Ester-d3" are not detailed in the available literature, general practices in synthesizing similar compounds involve chemical modifications to enhance pharmacokinetic profiles and reduce toxicity (Budde et al., 2004).
Molecular Structure Analysis
MPA and its esters exhibit complex molecular structures that influence their immunosuppressive activities. The molecular structure of MPA derivatives is crucial for their mechanism of action, particularly the inhibition of lymphocyte proliferation by blocking nucleotide synthesis. The specific structure-activity relationships of "O-Desmethyl Mycophenolic Acid Methyl Ester-d3" would require analysis of its molecular configuration and comparison to MPA (Gomaa & Ali, 2020).
Chemical Reactions and Properties
The chemical behavior of MPA derivatives, including esterification and hydrolysis, plays a significant role in their bioavailability and pharmacological effects. The ester prodrug form enhances oral bioavailability, allowing for effective conversion back to the active MPA in vivo. The reactions involving "O-Desmethyl Mycophenolic Acid Methyl Ester-d3" would be consistent with these principles, focusing on optimizing therapeutic efficacy (Fukami & Yokoi, 2012).
Physical and Chemical Properties Analysis
The physical properties, such as solubility and stability, and chemical properties, including reactivity with biological molecules, are fundamental for the drug's pharmacokinetics and pharmacodynamics. While specific data on "O-Desmethyl Mycophenolic Acid Methyl Ester-d3" are not available, understanding these properties is essential for developing effective immunosuppressive therapies (Ferreira et al., 2020).
Aplicaciones Científicas De Investigación
Overview of Mycophenolic Acid
O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is closely related to Mycophenolic Acid (MPA), an active metabolite of Mycophenolate Mofetil (MMF). MPA functions primarily as a selective and reversible inhibitor of inosine monophosphate dehydrogenase, crucial in the de novo synthesis of guanosine nucleotides in T and B lymphocytes. This action inhibits lymphocyte proliferation and antibody production, making it a potent immunosuppressant, particularly in transplant recipients to prevent graft rejection (Fulton & Markham, 1996).
Clinical Efficacy in Transplantation
MPA, due to its immunosuppressive capabilities, has shown significant efficacy in reducing the incidence of acute rejection compared to azathioprine in the first year after renal and cardiac transplantation. It's also indicated for the treatment of acute refractory rejection episodes in various organ transplantations. Importantly, MPA has been shown to reduce the incidence of renal graft loss due to rejection, underscoring its role in prolonging graft survival (Bardsley-Elliot et al., 1999).
Pharmacology and Therapeutic Monitoring
The pharmacokinetic properties of MPA are complex, with extensive binding to serum albumin and extensive glucuronidation. This complexity partly hampers the efficient use of MMF, especially in hematopoietic stem cell transplantation (HSCT) patients. Therefore, clinical pharmacokinetics is crucial for optimizing MMF dosing and improving the clinical care of HSCT recipients (Zhang & Chow, 2017).
Novel Techniques and Current Opinion in Drug Monitoring
The use of therapeutic drug monitoring (TDM) for MMF, particularly in pediatric patients, is gaining attention. MPA acts by inhibiting de novo purine synthesis, crucial for cell-mediated immunity and antibody formation. Although the use of TDM for MMF is still debated, it shows potential for optimizing therapy in pediatric transplantation and certain kidney diseases (Ehren et al., 2020).
Use in Dermatology
Beyond transplantation, MPA has also been investigated for its application in dermatology. It has been found effective and safe in treating moderate to severe psoriasis, functioning as an antifungal, antibacterial, antiviral, and immunosuppressive agent (Kitchin et al., 1997).
Genetic Polymorphisms and Drug Efficacy
Variability in the pharmacokinetics and pharmacodynamics of MPA between individuals may be influenced by genetic polymorphisms in key enzymes, drug transporters, and target proteins of MPA. Understanding these genetic influences is crucial for improving drug efficacy and reducing side effects in the clinical application of MPA (Guo et al., 2017).
Propiedades
IUPAC Name |
trideuteriomethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUUVPMBJOPQE-HZIIEIAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)O)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethyl Mycophenolic Acid Methyl Ester-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

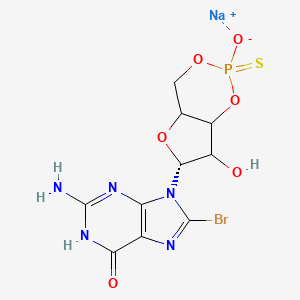
![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)
